4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a fluorene moiety attached to a pyrrole ring via a methoxycarbonylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid typically involves multiple steps One common method starts with the protection of the amino group of the pyrrole ring using a fluorenylmethoxycarbonyl (Fmoc) groupThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like pyridinium p-toluenesulfonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorene moiety can engage in π-π interactions with aromatic residues in proteins, while the pyrrole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Leu-OH: An amino acid derivative used in peptide synthesis.
Fmoc-Lys(BOC)(ME)-OH:
Uniqueness
4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid is unique due to its combination of a fluorene moiety with a pyrrole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(24)18-9-12(10-21-18)22-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17,21H,11H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAXICYTNADRQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CNC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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